molecular formula C22H17N5O2S B2410241 2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione CAS No. 838612-01-4

2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione

Cat. No.: B2410241
CAS No.: 838612-01-4
M. Wt: 415.47
InChI Key: HEXNYDXJMUFWLU-UHFFFAOYSA-N
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Description

The compound “2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione” is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains an amino group that was synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones . Some compounds exhibit high chemosensor selectivity in the determination of anions .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This results in new derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .


Molecular Structure Analysis

The molecular structure of this compound is derived from the benzo[de]isoquinoline-1,3-dione system . It contains an amino group, which is introduced through the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This leads to the formation of new derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .

Scientific Research Applications

Synthesis and Chemical Properties

Novel Isoquinolino Derivatives Synthesis : The synthesis of novel isoquinolino[5,4-ab]phenanthridine derivatives, including benzo[de]isoquinoline-1,3-dione frameworks, through the Pictet–Spengler reaction demonstrates the versatility of these compounds in organic chemistry. These frameworks offer unique properties for further chemical modifications and applications in materials science (Tsai et al., 2018).

Materials Science and Electronics

Thermally Activated Delayed Fluorescent Emitters : The use of benzoisoquinoline-1,3-dione as an electron acceptor in donor-acceptor type thermally activated delayed fluorescent (TADF) emitters showcases its potential in the development of high-efficiency red TADF devices for electronics and display technologies (Yun & Lee, 2017).

Biological and Biomedical Applications

Protease Inactivation : N-(sulfonyloxy)phthalimides and analogous 1H-benz[de]isoquinoline-1,3(2H)-diones have shown potent inactivation of chymotrypsin and related serine proteases, suggesting their potential in developing therapeutic agents targeting specific proteases (Neumann & Gütschow, 1994).

Fluorescent Probes for Biological Imaging : The construction of fluorescent probes based on benzo[de]isoquinoline-1,3(2H)-dione derivatives for detecting reducing agents like DTT illustrates their utility in biological imaging and biochemistry research. Such probes offer fast response times, high selectivity, and low cytotoxicity, ideal for cellular imaging applications (Sun et al., 2018).

Chemosensors

Anion Detection Chemosensors : Derivatives of benzo[de]isoquinoline-1,3-dione have been synthesized and shown high chemosensor selectivity in the determination of anions, highlighting their potential in analytical chemistry for sensing applications (Tolpygin et al., 2012).

Mechanism of Action

The mechanism of action of these sensor systems is the PET (photoinduced electron transfer) effect . Variation of the fluorophore structure present in such systems leads not only to a change in the sensor properties, but also to a change of the working effect .

Future Directions

The future directions for this compound could involve further investigation into its chemosensor selectivity in the determination of anions . Additionally, the synthesis process could be optimized, and the compound could be further functionalized to create imines, amines, thioureas, and hydrazones .

Properties

IUPAC Name

2-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S/c28-20-17-11-4-7-15-8-5-12-18(19(15)17)21(29)26(20)13-6-14-30-22-23-24-25-27(22)16-9-2-1-3-10-16/h1-5,7-12H,6,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXNYDXJMUFWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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